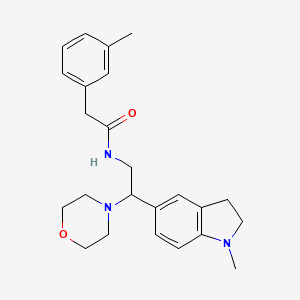

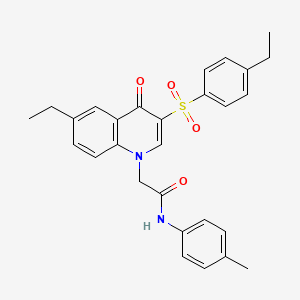

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide, commonly known as MIAMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIAMI belongs to the class of compounds known as indole derivatives, which have been found to possess a wide range of biological activities.

Scientific Research Applications

Antifungal Applications

2-(2-oxo-morpholin-3-yl)-acetamide derivatives, including structures similar to N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide, have been identified as fungicidal agents with potent activity against Candida and Aspergillus species. Optimization of these compounds has led to derivatives with improved plasmatic stability and broad antifungal activity, demonstrating efficacy in vivo against systemic Candida albicans infections (Bardiot et al., 2015).

Corrosion Inhibition

N-[Morpholin-4-yl(phenyl)methyl]acetamide derivatives have shown significant corrosion inhibition efficiency on mild steel in hydrochloric acid solutions. These compounds exhibit concentration-dependent inhibition, with mechanisms involving surface adsorption described by the Langmuir adsorption isotherm model (Nasser & Sathiq, 2016).

Antimalarial Activity

A series of compounds structurally related to N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide have been synthesized and evaluated for antimalarial activity. These studies revealed a correlation between antimalarial potency and certain structural features, highlighting the potential for clinical trials in humans (Werbel et al., 1986).

Anticonvulsant Agents

Research on benzothiazole derivatives incorporating acetamido and carbothioamido pharmacophores has identified promising anticonvulsant leads. These compounds, including morpholino derivatives, have been tested in vivo for anticonvulsant activity and screened for drug-likeness parameters (Amir et al., 2012).

DNA/BSA Binding Studies

Paracetamol derivatives with morpholine components have been synthesized and shown to interact with calf thymus DNA and bovine serum albumin (BSA) through intercalation and other binding mechanisms. These interactions suggest potential biomedical applications, including as probes or therapeutic agents (Raj, 2020).

Antimicrobial and Hemolytic Activity

2,5-Disubstituted 1,3,4-oxadiazole compounds, including morpholino phenyl acetamide derivatives, have been synthesized and screened for antimicrobial activity against various microbial species. These compounds exhibited variable antimicrobial efficacy and were evaluated for hemolytic activity, indicating potential for further biological applications (Gul et al., 2017).

Antioxidant Activity

Studies on amidoalkyl-2-naphthol derivatives, including those with bromophenyl and morpholine groups, have explored their free radical scavenging activities through both experimental assays and theoretical calculations. These compounds have demonstrated potent antioxidant capabilities, suggesting utility in pharmacological contexts (Boudebbous et al., 2021).

Chemical Synthesis and Catalysis

Novel N-methyl morpholine (Nmm) based ionic liquids have been developed as catalysts for Knoevenagel condensation, showcasing the versatility of morpholine derivatives in facilitating chemical transformations in aqueous environments (Xu et al., 2017).

properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2/c1-18-4-3-5-19(14-18)15-24(28)25-17-23(27-10-12-29-13-11-27)20-6-7-22-21(16-20)8-9-26(22)2/h3-7,14,16,23H,8-13,15,17H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBHDKVMILDGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2723476.png)

![2-[(2-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2723477.png)

![3-(2-Bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2723479.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2723483.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2723487.png)

![N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2723489.png)

![2-[[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2723494.png)

![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide](/img/structure/B2723497.png)